

Erucyl Alcohol: A Comprehensive Technical Guide to its Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Erucyl alcohol*

Cat. No.: *B1231324*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Erucyl alcohol**, a long-chain fatty alcohol with significant applications across various scientific and industrial domains. This document details its fundamental chemical structure, physical and chemical properties, synthesis methodologies, and analytical protocols, with a focus on providing practical information for laboratory and research applications.

Core Structure and Properties of Erucyl Alcohol

Erucyl alcohol, systematically known as (Z)-docos-13-en-1-ol, is a monounsaturated fatty alcohol. Its structure is characterized by a 22-carbon chain with a single cis-double bond between carbons 13 and 14, and a primary hydroxyl group at one terminus.^{[1][2]} This amphipathic nature, conferred by the long hydrophobic carbon chain and the hydrophilic hydroxyl group, is central to its utility as a non-ionic surfactant, emulsifier, and lubricant.

The key physical and chemical properties of **Erucyl alcohol** are summarized in the table below, providing a ready reference for experimental design and formulation development.

Property	Value	Reference
Chemical Formula	$C_{22}H_{44}O$	[1]
IUPAC Name	(Z)-docos-13-en-1-ol	[1]
CAS Number	629-98-1	[1]
Molecular Weight	324.58 g/mol	
Appearance	White, waxy solid	
Melting Point	32-34 °C	
Boiling Point	241 °C at 10 mmHg	
Density	0.847 g/cm ³ at 20 °C	
Solubility	Insoluble in water; Soluble in ethanol, ether, and chloroform	

Synthesis of Erucyl Alcohol: Experimental Protocols

Erucyl alcohol is primarily synthesized through the reduction of Erucic acid or its methyl ester, which are naturally abundant in rapeseed oil. Below are detailed laboratory-scale protocols for its synthesis.

Extraction of Erucic Acid from Rapeseed Oil

This protocol outlines the saponification of rapeseed oil followed by the isolation of Erucic acid. [\[3\]](#)

Materials:

- Rapeseed oil
- 95% Ethanol
- Potassium hydroxide (KOH)
- Concentrated hydrochloric acid (HCl)

- Deionized water
- 5-L flask with reflux condenser
- Stirring apparatus
- Separatory funnel
- Basket centrifuge or filtration apparatus

Procedure:

- In a 5-L flask, dissolve 340 g of KOH in 2.5 L of 95% ethanol with gentle shaking.
- Add 1330 g of rapeseed oil to the flask with continued shaking to form an emulsion.
- Reflux the mixture on a steam bath for 25-30 hours.
- Pour the hot mixture into 15 L of warm water (50-60 °C) with stirring.
- Slowly add 700 cc of concentrated HCl to the mixture.
- Allow the layers to separate (approximately 10-15 minutes) and siphon off the lower aqueous layer.
- Wash the upper oil layer with two 1-L portions of warm water.
- Dissolve the washed oil in three times its volume of 95% ethanol.
- Cool the solution to between -10 °C and 0 °C to crystallize the Erucic acid.
- After 6-8 hours, collect the crude Erucic acid crystals using a basket centrifuge or by filtration at 0 °C.
- Recrystallize the crude product from an equal volume of 95% ethanol at 0 °C to improve purity.
- Dry the purified Erucic acid under reduced pressure to remove residual ethanol.

Laboratory-Scale Synthesis of Erucyl Alcohol from Methyl Erucate

This protocol describes the reduction of methyl erucate to **Erucyl alcohol** using Lithium Aluminium Hydride (LiAlH₄).^[4]

Materials:

- Methyl erucate
- Anhydrous diethyl ether
- Lithium Aluminium Hydride (LiAlH₄)
- 3 N Sulfuric acid
- Anhydrous sodium sulfate
- Three-necked flask with stirrer and condenser
- Ice bath
- Separatory funnel

Procedure:

- In a three-necked flask equipped with a stirrer and condenser, prepare a solution of 6.7 g of LiAlH₄ in 700 cc of anhydrous ether.
- Slowly add 100 g of methyl erucate to the LiAlH₄ solution.
- After the addition is complete, pour the reaction mixture into ice water.
- Acidify the mixture with 300 cc of 3 N sulfuric acid.
- Transfer the mixture to a separatory funnel and separate the ether layer.
- Wash the ether layer with water until neutral.

- Dry the ether layer over anhydrous sodium sulfate.
- Filter to remove the sodium sulfate and distill the product to obtain pure **Erucyl alcohol**. The expected boiling point is 188-190 °C at 0.5 mmHg.

An alternative, milder method involves the use of sodium borohydride in methanol.[5][6]

Analytical Methodology: GC-MS Analysis of Erucyl Alcohol

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of long-chain fatty alcohols like **Erucyl alcohol**. Due to their low volatility, a derivatization step is necessary.

Sample Preparation and Derivatization (Silylation)

This protocol details the conversion of **Erucyl alcohol** to its more volatile trimethylsilyl (TMS) ether derivative.

Materials:

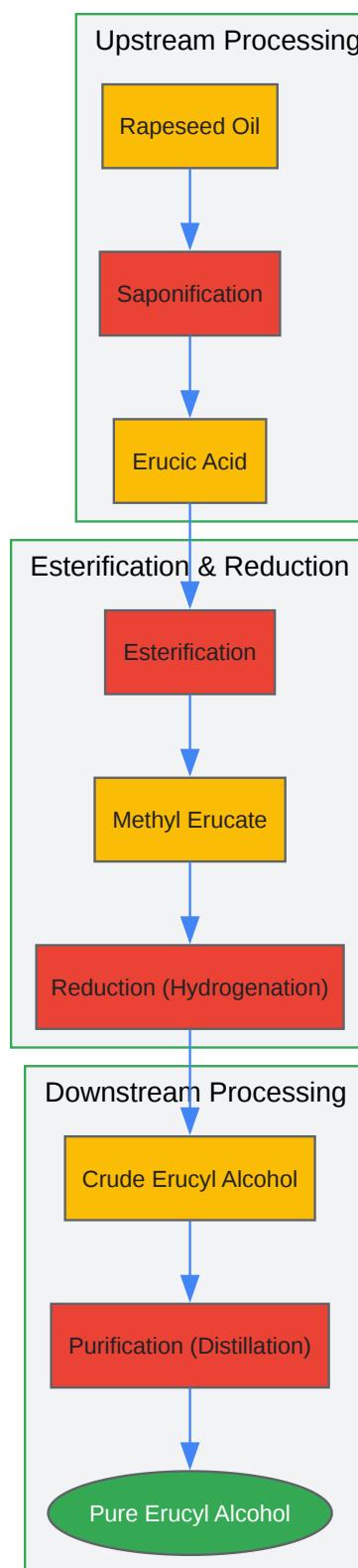
- **Erucyl alcohol** sample
- Anhydrous pyridine
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Internal standard (e.g., 1-Eicosanol)
- Reaction vials
- Nitrogen gas stream
- Heating block

Procedure:

- Accurately weigh a known amount of the **Erucyl alcohol** sample into a clean, dry reaction vial.
- Add a known amount of the internal standard.
- If the sample is in a volatile solvent, evaporate to dryness under a gentle stream of nitrogen.
- Add 100 μ L of anhydrous pyridine to dissolve the residue.
- Add 100 μ L of BSTFA + 1% TMCS to the vial.
- Seal the vial and heat at 60 °C for 30 minutes to ensure complete derivatization.
- Cool the sample to room temperature before injection into the GC-MS.

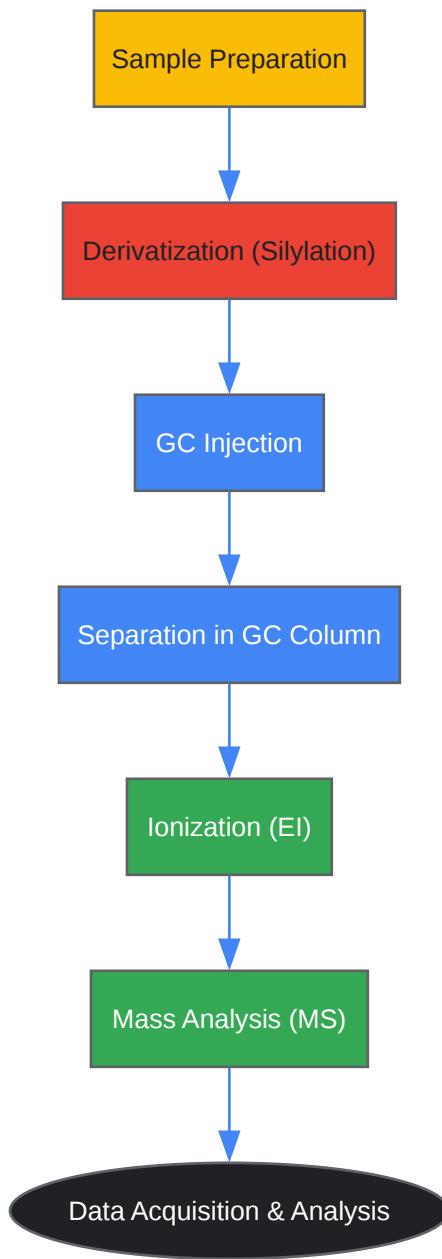
GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of TMS-derivatized long-chain fatty alcohols.


Parameter	Setting
GC System	Agilent Gas Chromatograph or equivalent
Column	DB-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or similar non-polar column
Injector Temperature	280 °C
Injection Mode	Splitless
Oven Program	Initial temperature 150 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
MS System	Mass Spectrometer with Electron Ionization (EI) source
Ion Source Temp.	230 °C
Transfer Line Temp.	280 °C
Ionization Energy	70 eV
Mass Range	m/z 50-650

The mass spectrum of the **Erucyl alcohol** TMS ether will show a characteristic molecular ion peak and fragmentation pattern that can be used for identification.^[7] Quantitative analysis is performed by comparing the peak area of the analyte to that of the internal standard.

Visualizing Key Processes and Structures


To further aid in the understanding of **Erucyl alcohol**'s structure and the workflows for its synthesis and analysis, the following diagrams are provided.

Caption: Chemical structure of **Erucyl alcohol** ((Z)-docos-13-en-1-ol).

[Click to download full resolution via product page](#)

Caption: Simplified workflow for the synthesis of **Erucyl alcohol**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for GC-MS analysis of **Erucyl alcohol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Erucyl alcohol | C22H44O | CID 5354168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Erucyl Alcohol - Ataman Kimya [atamanchemicals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Erucyl Alcohol: A Comprehensive Technical Guide to its Structure, Synthesis, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1231324#understanding-the-primary-fatty-alcohol-structure-of-erucyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com